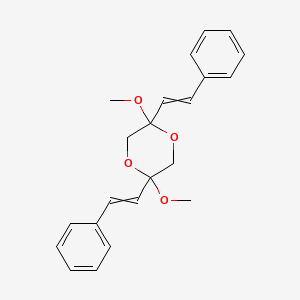
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methoxy groups and two phenylethenyl groups attached to the dioxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,5-dimethoxy-1,4-dioxane with phenylacetylene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction routes as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity or interactions with biological molecules.
Medicine: Potential medicinal properties could be explored, such as its effects on specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism by which 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-1,4-dioxane: Lacks the phenylethenyl groups.
2,5-Diphenyl-1,4-dioxane: Lacks the methoxy groups.
1,4-Dioxane: The parent compound without any substituents.
Uniqueness
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is unique due to the presence of both methoxy and phenylethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
92720-85-9 |
|---|---|
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane |
InChI |
InChI=1S/C22H24O4/c1-23-21(15-13-19-9-5-3-6-10-19)17-26-22(24-2,18-25-21)16-14-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
InChI-Schlüssel |
BGJIVKAFOVRNNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(COC(CO1)(C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


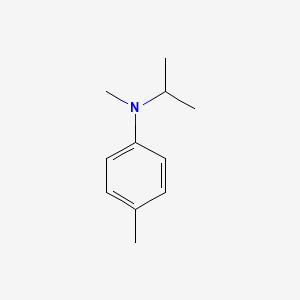

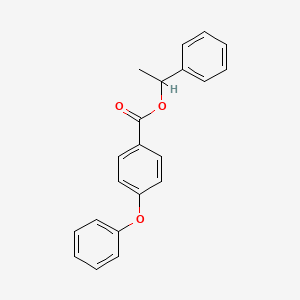
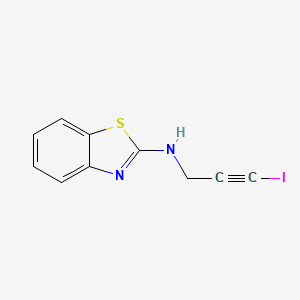
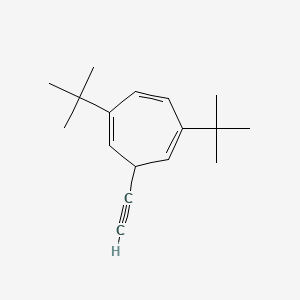
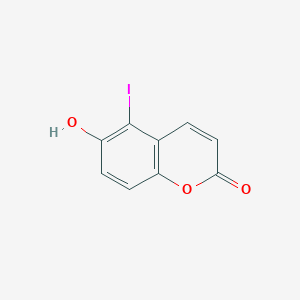
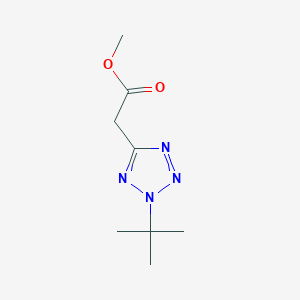
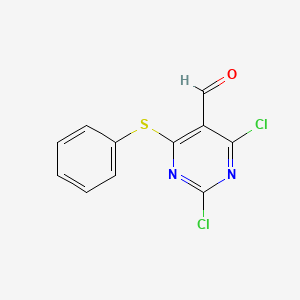
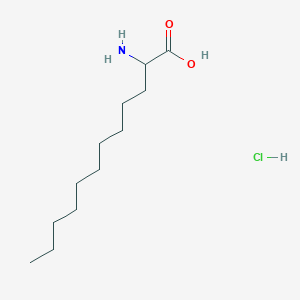
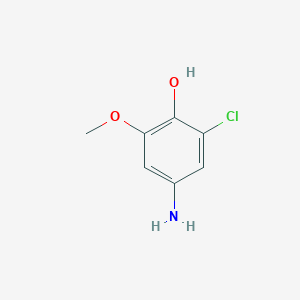
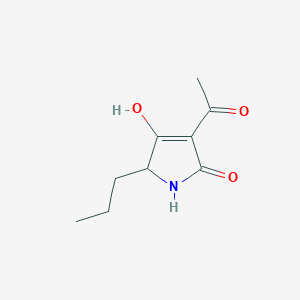

![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)

